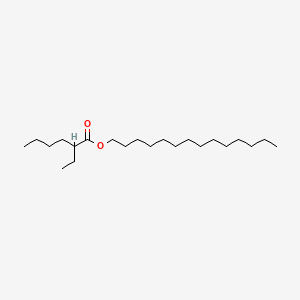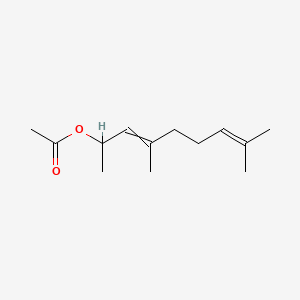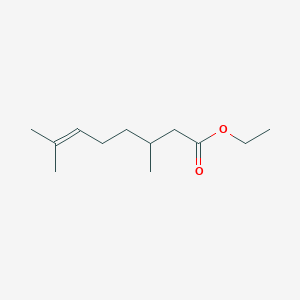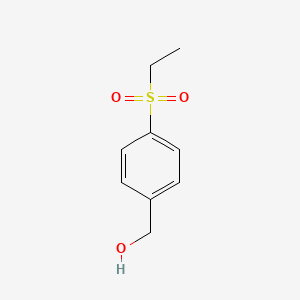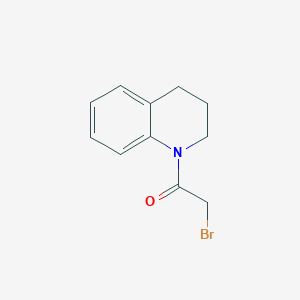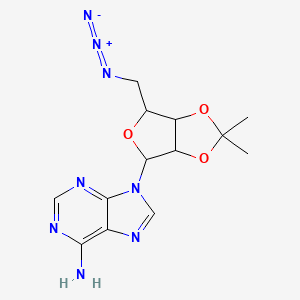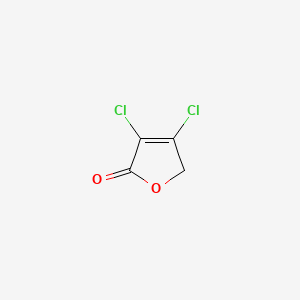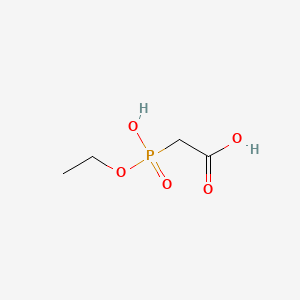
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a tert-butyl group and an allyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-(2-methylprop-2-enoxy)benzene typically involves the reaction of tert-butylbenzene with an appropriate allyl ether precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas and a metal catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes .
Scientific Research Applications
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-butyl-4-(2-methylprop-2-enoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Benzene, (1,1-dimethylhexyl)-
- Benzene, 1-methyl-2-(1-propenyl)-, (Z)-
- Benzene, 1,1’-[(1,1-dimethylethyl)ethynylsilylene]bis-
Uniqueness
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
54932-87-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C14H20O/c1-11(2)10-15-13-8-6-12(7-9-13)14(3,4)5/h6-9H,1,10H2,2-5H3 |
InChI Key |
NYPZWJMIOKKCKE-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(C)(C)C |
Key on ui other cas no. |
54932-87-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


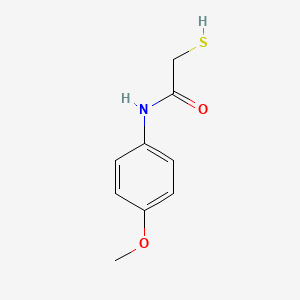
![6-Bromobenzo[d]thiazole-2-carboxamide](/img/structure/B1614923.png)
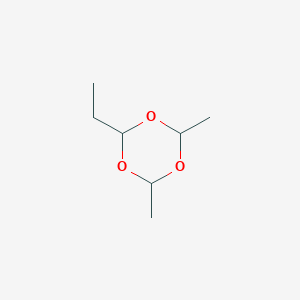
![N,N-diethyl-4-[(E)-(phenylimino)methyl]aniline](/img/structure/B1614926.png)
